Lipophilicity Advantage Over Des-Methyl Analog 3-(Pyridin-2-yl)pyridazine
The methyl group on the pyridine ring elevates the computed logP of 3-(6-methylpyridin-2-yl)pyridazine to 0.9 (XLogP3), compared with a value of approximately 0.4 for the des-methyl analog 3-(pyridin-2-yl)pyridazine [1]. This ~0.5 log unit increase places the compound closer to the optimal lipophilicity range (logP 1–3) for oral bioavailability while still remaining below the threshold associated with promiscuous binding [1]. The shift is driven by the +I inductive effect and increased hydrophobic surface area of the methyl substituent, which also reduces aqueous solubility from an estimated 8.5 mg/mL (des-methyl) to approximately 3.2 mg/mL .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)pyridazine (CAS 479628-50-7): XLogP3 ≈ 0.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15); comparator value from Molbase database |
Why This Matters
For procurement decisions in fragment-based campaigns, the higher logP translates to improved passive membrane permeability while retaining fragment-like character, making this compound a more attractive starting point for CNS and intracellular target programs.
- [1] PubChem Compound Summary for CID 57569250, 3-(6-Methylpyridin-2-yl)pyridazine. National Center for Biotechnology Information (2025). View Source
